[2-(Piperidin-4-yl)phenyl]methanol
Description
Overview of the Piperidine (B6355638) Moiety in Heterocyclic Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs found in natural products and synthetic pharmaceuticals. researchgate.net Its prevalence stems from its conformational flexibility, allowing it to adopt a stable chair conformation, and the basicity of the nitrogen atom, which can be readily functionalized. These characteristics enable piperidine-containing compounds to interact with a wide range of biological targets, making them a cornerstone in drug discovery. researchgate.net
The versatility of the piperidine scaffold is evident in its presence in a vast array of approved drugs, highlighting its importance in the development of new therapeutic agents. google.com
Historical Context of [2-(Piperidin-4-yl)phenyl]methanol within Chemical Research
Significance as a Core Scaffold in Synthetic Chemistry Programs
The utility of this compound as a core scaffold is most prominently demonstrated in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins within cells. sigmaaldrich.comsigmaaldrich.com In this context, this compound serves as a semi-flexible linker, connecting a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. sigmaaldrich.comsigmaaldrich.com The specific geometry and flexibility of the linker are critical for the efficacy of the PROTAC, and the piperidinylphenylmethanol structure provides a desirable balance of rigidity and conformational freedom. sigmaaldrich.comsigmaaldrich.com
Beyond its role in PROTACs, the this compound scaffold is a valuable intermediate for generating libraries of compounds for drug discovery. The hydroxyl group can be readily converted into other functional groups, and the piperidine nitrogen can be derivatized, allowing for the systematic exploration of chemical space around this core structure. This adaptability makes it a key component in the synthesis of novel therapeutic agents targeting a range of diseases.
Compound Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound hydrochloride | 371981-27-0 | C₁₂H₁₈ClNO | 227.73 sigmaaldrich.com |
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| 1H NMR | Spectral data would be dependent on the solvent and specific experimental conditions. |
| 13C NMR | Spectral data would be dependent on the solvent and specific experimental conditions. |
| Mass Spectrometry | Data would be obtained through specific ionization methods (e.g., ESI, CI). |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-piperidin-4-ylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-4,10,13-14H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEQUIMLKSGLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of [2-(Piperidin-4-yl)phenyl]methanol
The construction of the this compound core can be accomplished through various synthetic pathways, each presenting distinct advantages in terms of starting material availability, reaction efficiency, and scalability.
Grignard Reaction-Based Approaches
Grignard reactions are a cornerstone of carbon-carbon bond formation and have been applied to the synthesis of piperidine-containing methanols. A common strategy involves the addition of a Grignard reagent to a suitable carbonyl compound. For instance, the synthesis of a related compound, α,α-diphenyl-4-piperidinemethanol, utilizes the reaction of a Grignard reagent, phenylmagnesium halide, with N-acetyl-4-benzoylpiperidine. This addition reaction is a key step in building the substituted methanol (B129727) functionality on the piperidine (B6355638) ring. A similar approach for this compound would likely involve the reaction of a Grignard reagent derived from a protected 2-bromobenzyl alcohol with an N-protected piperidin-4-one, followed by deprotection steps. The reaction is typically carried out in an ether solvent under anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.
Palladium-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for the formation of the C-C bond between the phenyl and piperidine rings. Reactions such as the Suzuki-Miyaura or Negishi coupling can be employed. A hypothetical Suzuki-Miyaura coupling approach would involve the reaction of a boronic acid or ester derivative of a protected piperidine with a 2-halobenzyl alcohol derivative in the presence of a palladium catalyst and a base. The efficiency of these reactions is often high, and they tolerate a wide range of functional groups, making them suitable for complex molecule synthesis. For example, palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides has been demonstrated, showcasing the utility of palladium in functionalizing similar aromatic systems.
N-Alkylation and Nucleophilic Substitution Reactions
N-alkylation and nucleophilic substitution are fundamental reactions in the synthesis and derivatization of piperidine-containing compounds. In the context of synthesizing the core structure, these reactions might be involved in the formation of the piperidine ring itself or in the introduction of protecting groups. More commonly, N-alkylation is a primary method for the derivatization of the final this compound product, as will be discussed in section 2.2.1. General procedures for N-alkylation of piperidines often involve reacting the secondary amine with an alkyl halide in the presence of a base such as potassium carbonate in a solvent like DMF.
Multi-Step Synthesis Pathways
The synthesis of this compound is often achieved through a multi-step sequence that combines several of the aforementioned reaction types. A common strategy commences with readily available starting materials and progressively builds the target molecule. For instance, a plausible multi-step synthesis could start from 1-benzylpiperidin-4-one. The synthesis of a related key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, from this starting material highlights a typical multi-step approach involving condensation, hydrolysis, esterification, N-acylation, and debenzylation. A similar strategic sequence could be envisioned for this compound, likely involving the introduction of the 2-(hydroxymethyl)phenyl group at the 4-position of the piperidine ring, followed by manipulation of protecting groups.
Synthesis of Derivatives of this compound
The secondary amine of the piperidine ring in this compound provides a convenient handle for the synthesis of a diverse library of derivatives, primarily through N-substitution. These modifications are crucial for modulating the physicochemical and pharmacological properties of the molecule.
N-Substituted Derivatives
A wide array of N-substituted derivatives of this compound can be prepared using various synthetic transformations. Common methods include reductive amination, acylation, sulfonylation, and direct alkylation.
Reductive Amination: This method involves the reaction of the parent piperidine with an aldehyde or ketone in the presence of a reducing agent. For example, the synthesis of an N-isobutyl derivative can be achieved through reductive amination with isobutyraldehyde.
Acylation: N-acylation is readily accomplished by treating the piperidine with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. For example, acetylation can be performed using acetic anhydride.
Sulfonylation: The synthesis of N-sulfonyl derivatives is typically achieved by reacting the piperidine with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base.
Alkylation: Direct N-alkylation with an alkyl halide is a common method for introducing a variety of substituents onto the piperidine nitrogen. The reaction is generally carried out in a suitable solvent with a base to scavenge the hydrogen halide formed.
The following table provides an overview of representative N-substituted derivatives and the general synthetic methods for their preparation.
| Derivative Name | Substituent on Nitrogen | General Synthetic Method | Starting Materials |
| {2-[1-(Propan-2-yl)piperidin-4-yl]phenyl}methanol | Isopropyl | Reductive Amination | This compound, Acetone, Reducing Agent (e.g., Sodium triacetoxyborohydride) |
| (2-{1-[2-(2-Methoxyethoxy)ethyl]piperidin-4-yl}phenyl)methanol | 2-(2-Methoxyethoxy)ethyl | N-Alkylation | This compound, 1-Bromo-2-(2-methoxyethoxy)ethane, Base (e.g., K2CO3) |
| [2-(1-Acetylpiperidin-4-yl)phenyl]methanol | Acetyl | N-Acylation | This compound, Acetic Anhydride or Acetyl Chloride, Base (e.g., Triethylamine) |
| {2-[1-(Phenylsulfonyl)piperidin-4-yl]phenyl}methanol | Phenylsulfonyl | N-Sulfonylation | This compound, Benzenesulfonyl Chloride, Base (e.g., Pyridine) |
| {2-[1-(Cyclopropylmethyl)piperidin-4-yl]phenyl}methanol | Cyclopropylmethyl | N-Alkylation | This compound, Cyclopropylmethyl Bromide, Base (e.g., K2CO3) |
Ring System Modifications and Analogues
The core structure of this compound, consisting of a piperidine ring linked to a phenylmethanol moiety at the 4-position, offers multiple sites for chemical modification to generate a diverse range of analogues. These modifications can be broadly categorized into alterations of the piperidine ring and substitutions on the phenyl ring.
Piperidine Ring Modifications:
The secondary amine of the piperidine ring is a common site for modification. N-alkylation, N-acylation, and N-arylation reactions can introduce a wide variety of substituents, altering the compound's physicochemical properties. For instance, the synthesis of N-substituted piperidine derivatives can be achieved through reactions with various electrophiles. Methodologies such as piperidine ring alkylation and acylation followed by reduction have been successfully employed to develop new analogues. researchgate.net
Furthermore, more complex modifications can involve the synthesis of bicyclic or spirocyclic systems incorporating the piperidine ring. Advanced synthetic strategies, including intramolecular reactions and cycloadditions, can be utilized to construct these more rigid analogues. nih.gov The stereoselective synthesis of substituted piperidines is also an area of significant research, enabling the preparation of specific stereoisomers. nih.gov
Phenyl Ring Modifications:
The phenyl ring can be functionalized with various substituents at different positions. Electrophilic aromatic substitution reactions can introduce groups such as halogens, nitro groups, and alkyl groups onto the phenyl ring. These substituents can influence the electronic properties and steric profile of the molecule. For example, analogues containing chloro and trifluoromethyl substituents on the phenyl ring have been synthesized in the context of developing new biologically active compounds. nih.gov
Additionally, the entire phenyl ring can be replaced with other aromatic or heteroaromatic systems to create structurally diverse analogues. For example, an analogue where the phenyl group is replaced by a thienyl group, namely Piperidin-4-yl(2-thienyl)methanol, has been reported. sigmaaldrich.com The synthesis of benzimidazole derivatives linked to a substituted piperidine-carbonyl-phenyl moiety also highlights the potential for creating complex analogues. nih.gov
The following table summarizes some examples of ring system modifications and analogues based on the piperidine scaffold.
| Modification Type | Example of Analogue | Key Structural Change | Synthetic Approach |
| N-Substitution (Piperidine) | N-acyl piperidine derivatives | Addition of an acyl group to the piperidine nitrogen | Acylation with an acyl halide or anhydride researchgate.net |
| N-Substitution (Piperidine) | 1-(3-(2-chlorophenyl)propanoyl)piperidin-4-yl derivatives | Attachment of a substituted propanoyl group to the piperidine nitrogen | Amide coupling reactions nih.gov |
| Phenyl Ring Substitution | 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol analogues | Introduction of chloro and trifluoromethyl groups on the phenyl ring | Multi-step synthesis starting from substituted phenyl precursors nih.gov |
| Phenyl Ring Replacement | Piperidin-4-yl(2-thienyl)methanol | Replacement of the phenyl ring with a thienyl ring | Synthesis from appropriate thienyl and piperidine precursors sigmaaldrich.com |
| Complex Heterocyclic Analogues | 2-[4-(substituted piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives | Phenyl ring is part of a larger benzimidazole structure | Multi-step synthesis involving the formation of the benzimidazole ring system nih.gov |
Optimization of Synthetic Routes
The development of efficient and scalable synthetic routes is crucial for the practical application of this compound and its analogues. Optimization efforts typically focus on improving reaction yields and adapting the synthesis for large-scale production.
Yield Enhancement Strategies
The following table outlines strategies for yield enhancement with illustrative examples.
| Strategy | Description | Example |
| Catalyst Optimization | Selecting a highly efficient and selective catalyst to minimize side reactions and improve conversion. | The use of palladium on activated carbon for the hydrogenation of 4-Benzoylpyridine to yield Phenyl(piperidin-4-yl)methanol. chemicalbook.com |
| Reaction Condition Tuning | Systematically adjusting parameters like temperature, pressure, and solvent to find the optimal conditions for product formation. | A hydrogenation reaction performed at 25°C under 2068.65 Torr for 23 hours to achieve a near-quantitative yield. chemicalbook.com |
| Alternative Reagents | Employing alternative reagents to overcome limitations of previous methods, such as the use of indium metal to facilitate key bond-forming reactions. google.comgoogle.com | The use of indium powder in the synthesis of 4-aryl 4-acyl piperidine derivatives from 4-phenyl pyridine and an anhydride. google.comgoogle.com |
| Starting Material Selection | Choosing readily available and cost-effective starting materials to improve the overall efficiency and practicality of the synthesis. | A synthetic route for α,α-diphenyl-4-piperidinemethanol that utilizes 4-piperidinecarboxylic acid as an inexpensive and accessible raw material. google.com |
Industrial Scale Synthesis Considerations
Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges and considerations. The primary goals of industrial synthesis are to ensure safety, cost-effectiveness, scalability, and sustainability.
For compounds like this compound, several factors are critical for industrial-scale production:
Cost and Availability of Raw Materials: The starting materials must be inexpensive and readily available in large quantities. A synthetic route for a related compound was deemed promising for industrial application due to its use of cheap and easily obtainable raw materials. google.com
Process Safety: The synthesis should avoid the use of hazardous reagents and extreme reaction conditions, such as high pressures, whenever possible. Some prior art syntheses were considered problematic due to the use of hazardous chemicals and unfavorable reaction conditions. google.comgoogle.comgoogle.com
Efficiency and Throughput: The process should involve a minimal number of steps and have short reaction times to maximize throughput. The development of shorter synthetic schemes is a key objective for industrial scalability. google.comgoogle.com
Catalyst Cost and Recovery: The cost of catalysts, particularly those based on precious metals like palladium, can be a significant expense in large-scale production. google.com Therefore, the use of inexpensive catalysts or the ability to efficiently recover and reuse expensive catalysts is crucial.
Waste Management: Industrial processes must consider the environmental impact of waste streams. The development of synthetic routes that minimize waste generation is an important aspect of green chemistry and sustainable manufacturing.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural analysis of organic molecules. By observing the interaction of the compound with electromagnetic radiation, detailed information about its chemical bonds, functional groups, and atomic nuclei can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for [2-(Piperidin-4-yl)phenyl]methanol are not widely published, the expected chemical shifts can be predicted based on the analysis of closely related structures and established principles. organicchemistrydata.orgchemicalbook.compitt.edu
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic, piperidine (B6355638), and methanolic protons.
Aromatic Protons: The protons on the phenyl ring are expected to appear in the downfield region, typically between δ 7.0 and 7.4 ppm, as complex multiplets due to spin-spin coupling. rsc.org
Methanolic Protons: The benzylic protons of the -CH₂OH group would likely resonate as a singlet or a doublet around δ 4.6-4.9 ppm. The hydroxyl (-OH) proton itself is a broad singlet whose chemical shift is highly dependent on solvent and concentration. rsc.org
Piperidine Protons: The protons on the piperidine ring will exhibit signals in the upfield region. The proton at the C4 position (methine proton) would be a multiplet around δ 2.7-3.0 ppm. The axial and equatorial protons on the carbons adjacent to the nitrogen (C2 and C6) and at C3 and C5 would appear as overlapping multiplets between approximately δ 1.5 and δ 3.2 ppm. rsc.org
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.
Aromatic Carbons: The carbons of the phenyl ring are expected in the δ 125-145 ppm range. The carbon atom attached to the piperidine ring and the one bearing the methanol (B129727) group will have distinct chemical shifts influenced by these substituents. rsc.org
Methanolic Carbon: The carbon of the -CH₂OH group would likely appear around δ 65 ppm. rsc.org
Piperidine Carbons: The carbons of the piperidine ring would be found further upfield, typically between δ 30 and δ 55 ppm. rsc.org
2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. rsc.org COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the piperidine and phenyl rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl Ring | 7.0 - 7.4 (m) | 125 - 145 |
| -CH₂OH | ~4.7 (s) | ~65 |
| -OH | Variable (br s) | - |
| Piperidine C4-H | ~2.8 (m) | ~42 |
| Piperidine C2/C6-H | ~3.1 (m), ~2.6 (m) | ~46 |
| Piperidine C3/C5-H | ~1.8 (m), ~1.6 (m) | ~33 |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions. m = multiplet, s = singlet, br s = broad singlet.
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₂H₁₇NO, corresponding to a monoisotopic mass of approximately 191.13 Da. uni.luuni.lu
LC/MS: In Liquid Chromatography-Mass Spectrometry, the compound is typically ionized using electrospray ionization (ESI). Predicted data indicates that the protonated molecule, [M+H]⁺, would be observed with a mass-to-charge ratio (m/z) of approximately 192.14. uni.luuni.lu Other common adducts that could be detected include the sodium adduct [M+Na]⁺ at m/z 214.12 and the potassium adduct [M+K]⁺ at m/z 230.09. uni.luuni.lu
EIMS: In Electron Ionization Mass Spectrometry, the molecule is fragmented, providing structural information. While specific experimental data is unavailable, fragmentation would likely involve the loss of a hydroxyl radical, water, or cleavage of the piperidine ring, leading to characteristic fragment ions.
Table 2: Predicted m/z Values for this compound Adducts in LC/MS
| Adduct | Predicted m/z |
| [M+H]⁺ | 192.13829 |
| [M+Na]⁺ | 214.12023 |
| [M+K]⁺ | 230.09417 |
| [M+H-H₂O]⁺ | 174.12827 |
Source: PubChem CID 21936927. uni.lu
IR Spectroscopy: Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to bond vibrations. vscht.cz For this compound, the following characteristic absorption bands are expected:
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl group, with the broadening due to hydrogen bonding. nist.govmasterorganicchemistry.com
N-H Stretch: A moderate absorption from the secondary amine in the piperidine ring is expected around 3300-3500 cm⁻¹, which may be masked by the broad O-H band.
C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are indicative of the C-H bonds on the phenyl ring. vscht.cz
C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the piperidine ring and the methylene (B1212753) group.
C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and characteristic absorptions around 1450-1600 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring. vscht.cz
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region would indicate the C-O stretching of the primary alcohol.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The phenyl ring is the primary chromophore in this compound. It is expected to exhibit absorption bands in the UV region, typically around 254-270 nm, which are characteristic of the π → π* transitions of the aromatic system. researchgate.net
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. To date, a specific crystal structure for this compound has not been reported in the publicly accessible literature. However, analysis of related 4-arylpiperidine structures allows for a well-founded prediction of its solid-state characteristics.
Without experimental data, the crystal system and space group for this compound remain undetermined. The crystallization conditions, including the solvent and temperature, would significantly influence the resulting crystal lattice. Typically, organic molecules of this nature crystallize in common space groups such as P2₁/c (monoclinic) or P-1 (triclinic).
Based on extensive studies of similar 4-substituted piperidines, the piperidine ring in this compound is overwhelmingly expected to adopt a chair conformation in its lowest energy state. researchgate.net This conformation minimizes torsional and steric strain. In this chair form, the bulky 2-(hydroxymethyl)phenyl substituent at the C4 position would preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions. The hydrogen atom on the piperidine nitrogen would also have conformational preferences that can be influenced by intermolecular hydrogen bonding within the crystal lattice.
Computational and Theoretical Investigations
Pharmacokinetic Property Prediction (In Silico)
In silico pharmacokinetic (PK) prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are crucial for assessing the drug-likeness of a molecule and its potential to become a viable drug candidate. The following subsections detail the predicted pharmacokinetic profile of [2-(Piperidin-4-yl)phenyl]methanol based on established computational models.
Physicochemical Properties
A molecule's fundamental physicochemical characteristics are pivotal in determining its pharmacokinetic behavior. These properties, such as molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), provide initial insights into a compound's potential for oral bioavailability and cell membrane permeability. The predicted physicochemical properties for this compound are summarized below.
| Property | Predicted Value |
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.27 g/mol |
| Number of Heavy Atoms | 14 |
| Number of Aromatic Heavy Atoms | 6 |
| Fraction Csp3 | 0.50 |
| Number of Rotatable Bonds | 2 |
| Number of Hydrogen Bond Acceptors | 2 |
| Number of Hydrogen Bond Donors | 2 |
| Topological Polar Surface Area (TPSA) | 32.26 Ų |
Lipophilicity
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (Log P), is a critical determinant of a drug's absorption and distribution. A balanced lipophilicity is essential for a compound to effectively traverse biological membranes while maintaining sufficient solubility in aqueous environments. Various computational models are used to predict Log P values, each with its own algorithm.
| Prediction Model | Predicted Log P |
| iLOGP | 1.63 |
| XLOGP3 | 1.14 |
| WLOGP | 1.16 |
| MLOGP | 0.99 |
| Silicos-IT | 1.57 |
| Consensus Log P | 1.30 |
Water Solubility
The aqueous solubility of a compound significantly influences its absorption and formulation possibilities. Poor water solubility can lead to low bioavailability for orally administered drugs. Computational models predict water solubility based on the molecule's structure. The predicted water solubility for this compound is presented below, with Log S values indicating the logarithm of the molar solubility.
| Prediction Model | Predicted Log S | Solubility (mol/L) | Solubility Class |
| ESOL | -1.77 | 1.69 x 10⁻² | Soluble |
| Ali | -2.25 | 5.62 x 10⁻³ | Soluble |
| Silicos-IT | -2.39 | 4.07 x 10⁻³ | Soluble |
Pharmacokinetics
The ADME portion of pharmacokinetics describes the disposition of a drug within an organism. In silico tools provide valuable predictions for these key processes.
Absorption
Gastrointestinal (GI) absorption is a prerequisite for the efficacy of most orally administered drugs. The predicted GI absorption for this compound is high. Another important absorption-related parameter is the potential for a compound to be a substrate of P-glycoprotein (P-gp), an efflux transporter that can limit the absorption of drugs. Predictions suggest that this compound is not a substrate for P-gp.
| Parameter | Prediction |
| GI Absorption | High |
| P-gp Substrate | No |
Distribution
Following absorption, a drug is distributed throughout the body. Key considerations for distribution include the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB). A moderate VDss suggests that the drug distributes into tissues, but not excessively. The ability to cross the BBB is crucial for drugs targeting the central nervous system (CNS) but can be a liability for peripherally acting drugs. Predictions indicate that this compound has a moderate volume of distribution and is likely to cross the blood-brain barrier.
| Parameter | Predicted Value | Prediction |
| VDss (log L/kg) | 0.063 | Moderate |
| BBB Permeant | Yes |
Metabolism
The biotransformation of drugs, primarily by cytochrome P450 (CYP) enzymes, is a major route of elimination. Inhibition of these enzymes can lead to drug-drug interactions. In silico models predict whether a compound is likely to inhibit major CYP isoforms. The predictions for this compound suggest a low likelihood of inhibiting the tested CYP enzymes.
| CYP Isoform | Prediction |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
Excretion
The predicted total clearance of the compound provides an estimate of the efficiency of its elimination from the body.
| Parameter | Predicted Value (log ml/min/kg) |
| Total Clearance | 0.285 |
Drug-Likeness
Drug-likeness rules are guidelines used to evaluate whether a compound has physicochemical properties that would make it a likely orally active drug in humans. Lipinski's "Rule of Five" is one of the most well-known sets of guidelines. A compound is considered to have good drug-like properties if it does not violate more than one of these rules. The analysis of this compound against several established drug-likeness rules is shown below.
| Rule | Prediction | Violations |
| Lipinski | Yes | 0 |
| Ghose | Yes | 0 |
| Veber | Yes | 0 |
| Egan | Yes | 0 |
| Muegge | Yes | 0 |
| Bioavailability Score | 0.55 | - |
The bioavailability score is a composite score that takes into account several physicochemical properties to predict the likelihood of a compound having good oral bioavailability. A score of 0.55 is considered favorable.
Biological Activity Research and Structure Activity Relationships Sar
In Vitro Antimicrobial Research
No published studies were found that specifically investigate the in vitro antibacterial activity of [2-(Piperidin-4-yl)phenyl]methanol against Gram-positive or Gram-negative bacteria.
There is no available research data on the in vitro antifungal activity of this compound against fungal strains such as Candida albicans or Aspergillus niger.
Without any studies on its antimicrobial effects, there is no proposed mechanism of action for this compound.
In Vitro Antiproliferative and Anticancer Research
No data from cytotoxicity screenings of this compound against cancer cell lines such as HeLa, HT-29, MCF-7, or HepG2 are available in the scientific literature.
As there are no studies on its antiproliferative effects, this compound has not been identified as a potent antiproliferative agent.
Enzyme and Receptor Interaction Studies
The biological significance of the this compound scaffold is primarily demonstrated through the activity of its more complex derivatives. While this specific compound is often utilized as a semi-flexible linker in the development of bifunctional molecules like PROTACs, its core 4-phenylpiperidine (B165713) structure is a well-established pharmacophore. wikipedia.orgsigmaaldrich.com This framework is present in numerous compounds targeting the central nervous system. wikipedia.org
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleotides and certain amino acids, making it a key target for anticancer and antimicrobial drugs. nih.govnih.gov DHFR catalyzes the conversion of dihydrofolate to tetrahydrofolate, an essential cofactor for cell proliferation. nih.govnih.gov While numerous classes of DHFR inhibitors have been developed, extensive research has not directly linked the this compound scaffold to significant DHFR inhibitory activity. The known inhibitors, such as methotrexate (B535133) and novel peptide-based agents, operate through binding mechanisms specific to their own distinct chemical structures. nih.gov
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones. nih.govnih.gov Research into GPR119 agonists has explored derivatives containing a piperidin-4-yl moiety.
In one such study, scientists developed a series of novel GPR119 agonists based on an N-(piperidin-4-yl)pyrimidine structure. nih.gov The initial lead compound was optimized by replacing a linker oxygen atom with a nitrogen atom to better occupy a presumed hydrophobic space within the GPR119 binding site. Further substitutions on this nitrogen atom were explored, leading to the discovery that an N-trifluoromethyl group significantly enhanced agonist activity while also improving the compound's safety profile by reducing inhibition of the hERG channel. nih.gov This work culminated in the identification of a potent and orally bioavailable GPR119 agonist, demonstrating the utility of the piperidine (B6355638) core in designing metabolically active agents. nih.gov
| Compound | Modification | GPR119 Agonist Activity (EC50, nM) | hERG Inhibition (IC50, µM) |
| Analog 8b | N-ethyl group on linker | >1000 | 1.1 |
| Analog 10 | N-trifluoromethyl group on linker | 160 | >30 |
| This table summarizes the effects of substituting the linker nitrogen in a series of N-(piperidin-4-yl)pyrimidine-based GPR119 agonists. Data sourced from a 2021 study on novel GPR119 agonists. nih.gov |
The NLRP3 inflammasome is a key component of the innate immune system, and its overactivation is linked to a variety of inflammatory diseases. fondazionerimed.eunih.gov Consequently, inhibiting the ATPase activity of NLRP3 is a major therapeutic goal. nih.gov The piperidin-4-yl scaffold has been incorporated into molecules designed as NLRP3 inhibitors.
For instance, a pharmacophore-hybridization strategy was used to combine a known NLRP3 binder with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. unito.it This research generated a series of derivatives capable of inhibiting NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β. unito.it Although these molecules are structurally more complex than this compound, this research highlights the value of the piperidin-4-yl group as a core element for designing targeted NLRP3 inflammasome inhibitors.
The 4-phenylpiperidine scaffold is a versatile and privileged structure in medicinal chemistry, found in a wide array of drugs with various enzymatic and receptor interactions. wikipedia.orgnih.gov Derivatives of 4-phenylpiperidine are known to exhibit potent pharmacological effects, including:
Opioid Receptor Activity: The core structure is famously present in analgesic compounds like pethidine and its derivatives, which act as opioid receptor agonists. wikipedia.orgresearchgate.net
Antipsychotic Activity: Several butyrophenone (B1668137) antipsychotics, such as haloperidol, are technically 4-phenylpiperidine derivatives. wikipedia.org
Sigma Receptor Ligands: Researchers have developed high-affinity sigma receptor ligands based on 1-phenylpiperazine (B188723) and 4-phenylpiperidine structures, which may offer new avenues for psychotherapeutic agents. nih.gov
Monoamine Reuptake Inhibition: The selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine (B1678475) contains a 4-phenylpiperidine core. wikipedia.org
This broad utility underscores the importance of the this compound framework as a foundational element for drug discovery.
Structure-Activity Relationship (SAR) Analysis
Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. acs.org For the 4-phenylpiperidine class, SAR analyses have been crucial in optimizing compounds for specific biological targets.
The impact of specific chemical modifications on the 4-phenylpiperidine core is evident in the development of GPR119 agonists. nih.gov A key study systematically altered a lead compound to enhance its therapeutic properties. The SAR findings from this research include:
Linker Modification: Replacing a flexible ether linkage between the pyrimidine (B1678525) and piperidine rings with a more rigid nitrogen atom was a critical first step in optimization. nih.gov
N-Substitution: The introduction of substituents on the newly placed linker nitrogen atom had a profound effect. An N-ethyl group (compound 8b) resulted in poor agonist activity. In contrast, installing an N-trifluoromethyl group (compound 10) not only boosted GPR119 agonist potency by orders of magnitude but also significantly mitigated off-target hERG channel inhibition, a crucial factor for cardiac safety. nih.gov
Ring Bioisosteres: Further optimization involved replacing an indoline (B122111) ring with other structures and using isosteric replacements for a piperidine N-Boc group to improve properties like solubility and metabolic stability. nih.gov
These findings clearly demonstrate that even subtle changes to the periphery of the core piperidine structure can dramatically influence biological efficacy and safety profiles.
| Compound Series | Structural Feature | Impact on Efficacy |
| GPR119 Agonists | Replacement of linker oxygen with N-trifluoromethyl | Enhanced agonist activity and reduced hERG inhibition. nih.gov |
| GPR119 Agonists | Replacement of linker oxygen with N-ethyl | Poor agonist activity. nih.gov |
| Antitrypanosomal Agents | Introduction of unsaturation in the piperidine ring | Ten-fold increase in potency against T. cruzi. dndi.org |
| Antitrypanosomal Agents | Electron-deficient cyano group on phenyl amide | Inactive compound. dndi.org |
| This table illustrates the impact of specific substitutions on the biological efficacy of compounds containing a piperidine core, based on SAR studies. |
Structure-Activity Relationship (SAR) Analysis
Pharmacophore Identification
The identification of a pharmacophore model for a specific compound class is a crucial step in drug discovery and development. It defines the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its analogs, a definitive pharmacophore model has been elucidated through extensive structure-activity relationship (SAR) studies on related 4-arylpiperidine derivatives. These studies have identified several key structural features that are critical for their biological interactions.
A generally accepted pharmacophore model for bioactive 4-arylpiperidine scaffolds includes a central basic nitrogen atom within the piperidine ring, a hydrophobic aromatic region provided by the phenyl group, and specific hydrogen bonding functionalities. nih.govnih.gov The spatial orientation of these features is paramount for effective binding to biological targets.
The key pharmacophoric features for this class of compounds are:
A Basic Amine Center: The nitrogen atom of the piperidine ring is a fundamental pharmacophoric element. nih.gov At physiological pH, this nitrogen is typically protonated, forming a positively charged center that can engage in crucial ionic interactions or hydrogen bonds with acidic residues in a receptor's binding pocket. nih.gov
A Hydrophobic Aromatic Moiety: The phenyl ring attached to the piperidine core serves as a significant hydrophobic feature. This aromatic group can participate in hydrophobic interactions, such as van der Waals forces and π-π stacking, with nonpolar regions of the target protein. nih.gov The substitution pattern on this phenyl ring can modulate the electronic properties and steric bulk, thereby influencing binding affinity and selectivity.
A Hydrogen Bond Donor/Acceptor: The methanol (B129727) group (-CH₂OH) attached to the phenyl ring introduces a critical hydrogen bonding feature. The hydroxyl group can act as both a hydrogen bond donor and an acceptor, forming specific interactions that can significantly contribute to the binding affinity and orientation of the molecule within the active site.
A Defined Three-Dimensional Structure: The relative orientation of the phenyl ring with respect to the piperidine ring (axial vs. equatorial) can significantly impact biological activity. whiterose.ac.uk The inherent conformational flexibility and the three-dimensional shape of the piperidine ring are critical for optimal interaction with the target. whiterose.ac.uk
The table below summarizes the key pharmacophoric features identified for the this compound scaffold and their putative roles in biological activity, based on studies of analogous compounds.
| Pharmacophoric Feature | Structural Moiety | Presumed Role in Biological Activity |
| Basic Amine | Piperidine Nitrogen | Ionic interactions, Hydrogen bonding |
| Hydrophobic Region | Phenyl Ring | Hydrophobic interactions, π-π stacking |
| Hydrogen Bond Donor/Acceptor | Methanol Group | Hydrogen bonding |
| 3D Conformation | Piperidine Ring | Defines spatial arrangement of other features |
Advanced Applications and Future Research Directions
Role as a Key Intermediate in Complex Molecule Synthesis
The utility of [2-(Piperidin-4-yl)phenyl]methanol as a key intermediate is highlighted in the synthesis of various biologically active compounds, including precursors for the antihistamine fexofenadine and agonists for G-protein-coupled receptor 119 (GPR119).
While direct synthesis routes of fexofenadine from this compound are not extensively detailed in the provided search results, the synthesis of fexofenadine involves the coupling of a substituted piperidine (B6355638) derivative with another molecular fragment. researchgate.net The piperidine moiety is a core component of fexofenadine. researchgate.netresearchgate.net The synthesis of fexofenadine and its intermediates often involves multi-step processes where piperidine-containing building blocks are essential. google.compatsnap.commanusaktteva.comepa.gov For instance, a common precursor is α,α-diphenyl-4-piperidinemethanol (azacyclonol), which shares the core piperidinyl-methanol structure. google.com The synthesis of fexofenadine can involve the N-alkylation of a piperidine derivative to obtain key intermediates. researchgate.net
G-protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes mellitus. nih.govresearchgate.net Activation of GPR119 stimulates glucose-dependent insulin (B600854) secretion. google.comcjph.com.cnnih.gov The phenyl-substituted piperidine scaffold, a key feature of this compound, is a component in the design of potent and selective GPR119 agonists. nih.gov Research has focused on developing novel GPR119 agonists with improved pharmacokinetic properties, and various piperidine derivatives have been synthesized and evaluated for this purpose. researchgate.netgoogle.comcjph.com.cnnih.gov
Utility in Targeted Protein Degradation (PROTAC Development)
Targeted protein degradation utilizing proteolysis-targeting chimeras (PROTACs) is a revolutionary therapeutic strategy. PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.
This compound hydrochloride is utilized as a semi-flexible linker in the development of PROTACs. sigmaaldrich.com The rigidity of the linker in a PROTAC can influence the three-dimensional orientation of the molecule, which in turn affects the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. sigmaaldrich.com The piperidine ring within this compound provides a degree of conformational constraint, which can be advantageous in optimizing the drug-like properties of the PROTAC. sigmaaldrich.com
Development of Novel Heterocyclic Scaffolds
The piperidine ring is a prevalent and important scaffold in medicinal chemistry, found in numerous approved drugs. researchgate.netnih.gov The development of novel heterocyclic scaffolds is a continuous effort in drug discovery to explore new chemical space and identify compounds with improved therapeutic properties.
The 2-arylpiperidine subunit, present in this compound, is a versatile starting point for the synthesis of a diverse collection of polyheterocyclic scaffolds. nih.gov Multicomponent assembly processes can be employed to rapidly generate complex and diverse molecular architectures from simple starting materials. nih.gov Furthermore, the functional groups on the piperidine and aryl rings can be readily modified through various chemical reactions, such as cross-coupling and N-functionalization, to create libraries of novel compounds. nih.goveurekaselect.comnih.gov
Future Prospects in Chemical Biology and Medicinal Chemistry
The structural attributes of this compound suggest its continued importance in the fields of chemical biology and medicinal chemistry. Its role as a versatile building block allows for the systematic exploration of structure-activity relationships in various drug discovery programs.
The piperidine moiety is a key pharmacophore in a wide range of biologically active compounds, targeting diverse conditions such as cancer, infectious diseases, Alzheimer's disease, and neuropathic pain. nih.gov The ability to introduce substituents at various positions of the piperidine ring and the phenyl group of this compound provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of lead compounds. nih.govresearchgate.netscielo.br
Future research is likely to focus on:
Expansion of PROTAC Linkers: The development of new linkers with varying degrees of flexibility and geometry is crucial for the advancement of PROTAC technology. nih.gov The this compound scaffold offers a valuable platform for creating novel linkers with unique conformational properties.
Novel Scaffolds for Unmet Medical Needs: The synthesis of new heterocyclic scaffolds based on this intermediate could lead to the discovery of first-in-class drugs for challenging diseases. nih.govmdpi.com
Chemical Biology Probes: Derivatives of this compound can be developed as chemical probes to study the function and regulation of specific biological targets.
Q & A
Basic: What are the established synthetic routes and characterization methods for [2-(Piperidin-4-yl)phenyl]methanol?
Answer:
The synthesis typically involves coupling reactions between piperidine derivatives and substituted benzyl alcohols. For example, reductive amination or nucleophilic substitution can introduce the piperidine moiety to the phenyl group. Post-synthetic hydroxylation or protection/deprotection strategies may optimize yield. Characterization employs:
- Spectroscopy : FT-IR confirms functional groups (e.g., -OH at ~3200–3500 cm⁻¹).
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm) and piperidine CH₂/CH groups (δ 1.5–3.5 ppm).
- Mass spectrometry : High-resolution MS (e.g., exact mass 206.12665) verifies molecular formula .
- HPLC : Retention time analysis (e.g., 1.63 minutes under QC-SMD-TFA05 conditions) ensures purity .
Advanced: How can computational methods like DFT or NBO analysis predict electronic properties and nonlinear optical (NLO) behavior?
Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer efficiency and polarizability. Natural Bond Orbital (NBO) analysis evaluates hyperconjugative interactions (e.g., lone pair → σ* transitions) influencing dipole moments. For example, studies on similar piperidine derivatives show that electron-donating groups enhance NLO responses by lowering HOMO-LUMO gaps . These methods guide structural modifications for targeted electronic properties.
Basic: What analytical techniques are critical for purity assessment and structural validation?
Answer:
- LCMS/HRMS : Detects molecular ions (e.g., [M+H]⁺ at m/z 598) and fragments to confirm structure .
- HPLC with UV detection : Quantifies impurities using gradient elution (e.g., methanol/buffer mobile phases) .
- Elemental analysis : Validates C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Answer:
Contradictions may arise from dynamic effects (e.g., restricted rotation in piperidine rings) or isomerism. Strategies include:
- Variable-temperature NMR : Resolves overlapping signals by altering conformational equilibria.
- 2D NMR (COSY, HSQC) : Assigns coupled protons and distinguishes regioisomers.
- Computational NMR prediction : Matches experimental shifts with DFT-calculated values . For example, axial vs. equatorial substituents on piperidine yield distinct ¹³C chemical shifts.
Advanced: What strategies optimize regioselectivity in substitution reactions involving the piperidine ring?
Answer:
Regioselectivity is influenced by steric and electronic factors:
- Protecting groups : Boc-protection directs substitution to the less hindered nitrogen site.
- Catalytic systems : Pd-mediated cross-coupling favors aryl-piperidine bond formation at para positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for specific pathways .
Advanced: How can metabolic stability and in vitro bioactivity be evaluated for this compound?
Answer:
- Microsomal assays : Incubate with liver microsomes to measure half-life (t₁/₂) via LCMS quantification of parent compound depletion.
- Enzyme inhibition studies : Test interactions with CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
- Molecular docking : Predict binding affinity to targets (e.g., receptors or enzymes) using AutoDock Vina .
Basic: How are impurities or degradation products identified during synthesis?
Answer:
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then analyze by LCMS.
- Isotopic pattern analysis : HRMS distinguishes impurities with similar m/z (e.g., Cl vs. CH₃ adducts) .
- Chromatographic spiking : Co-inject suspected impurities (e.g., des-hydroxy analogs) to match retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
